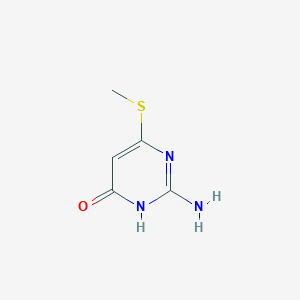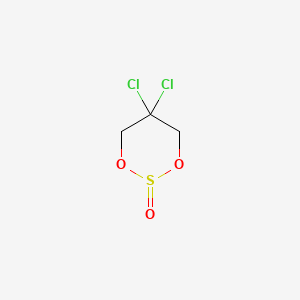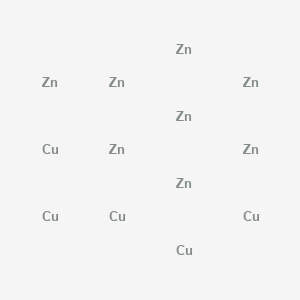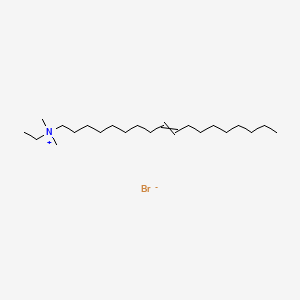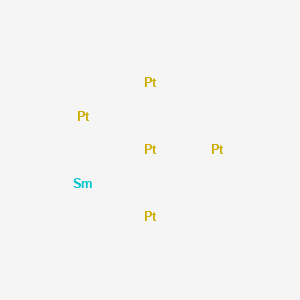
Platinum--samarium (5/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum–samarium (5/1) is a binary inorganic compound composed of platinum and samarium. This intermetallic compound forms crystals and has the chemical formula PtSm.
Preparation Methods
Synthetic Routes and Reaction Conditions: Platinum–samarium (5/1) can be synthesized by fusing stoichiometric amounts of pure platinum and samarium. The fusion process involves heating the elements to a high temperature until they form a homogeneous mixture. The compound crystallizes in a rhombic crystal system with specific cell parameters .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves high-temperature fusion techniques. The compound melts congruently at approximately 1810°C, indicating the need for controlled high-temperature environments during production .
Chemical Reactions Analysis
Types of Reactions: Platinum–samarium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both platinum and samarium.
Common Reagents and Conditions:
Oxidation: Platinum–samarium (5/1) can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: Reduction reactions may involve hydrogen or other reducing agents to alter the oxidation state of the compound.
Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of new compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides of platinum and samarium, while substitution reactions can yield various halide compounds .
Scientific Research Applications
Platinum–samarium (5/1) has several scientific research applications, including:
Chemistry: The compound is studied for its unique catalytic properties and potential use in various chemical reactions.
Biology: Research explores its potential as a bioimaging agent and its interactions with biological molecules.
Medicine: Investigations into its anticancer properties and potential use in metallotherapeutics are ongoing.
Industry: The compound’s high melting point and stability make it suitable for high-temperature industrial applications
Mechanism of Action
The mechanism by which platinum–samarium (5/1) exerts its effects involves interactions at the molecular level. The compound can interact with DNA and other cellular components, leading to various biological effects. The specific pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Platinum–samarium (1/1): Another binary compound with a different stoichiometric ratio.
Samarium Compounds: Including samarium chloride, samarium nitrate, and samarium oxalate, which exhibit different properties and applications.
Uniqueness: Platinum–samarium (5/1) is unique due to its specific stoichiometric ratio, high melting point, and distinct crystal structure. These properties differentiate it from other platinum and samarium compounds, making it a subject of interest in various scientific fields .
Properties
CAS No. |
12137-93-8 |
|---|---|
Molecular Formula |
Pt5Sm |
Molecular Weight |
1125.8 g/mol |
IUPAC Name |
platinum;samarium |
InChI |
InChI=1S/5Pt.Sm |
InChI Key |
GDNBYHSOZYINOC-UHFFFAOYSA-N |
Canonical SMILES |
[Sm].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)
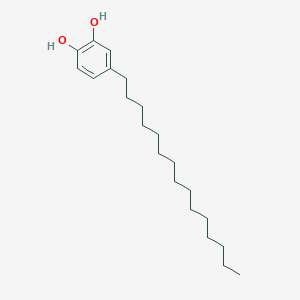
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
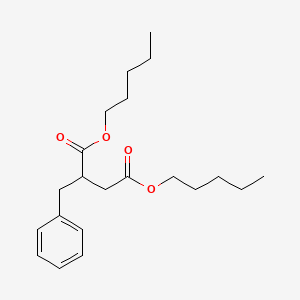


![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)


